methyl 4-(3-chloro-5-ethoxy-4-methoxyphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate
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Overview
Description
Methyl 4-(3-chloro-5-ethoxy-4-methoxyphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a pyridine ring fused to an indene moiety, along with various functional groups such as chloro, ethoxy, and methoxy substituents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-(3-chloro-5-ethoxy-4-methoxyphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and tolerant of various functional groups .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(3-chloro-5-ethoxy-4-methoxyphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
Common Reagents and Conditions
The reactions mentioned above typically require specific reagents and conditions. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous conditions to prevent the decomposition of the reducing agent.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the compound may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
Methyl 4-(3-chloro-5-ethoxy-4-methoxyphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate has several scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound may have potential as a bioactive molecule, with applications in the study of enzyme inhibition and receptor binding.
Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of methyl 4-(3-chloro-5-ethoxy-4-methoxyphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. For example, the compound may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. Additionally, the compound may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Similar Compounds
4-Methoxy-2-methylphenylboronic acid: This compound shares the methoxy and methyl substituents with the target compound.
4-Methoxyphenylboronic acid: This compound shares the methoxy substituent with the target compound.
Uniqueness
Methyl 4-(3-chloro-5-ethoxy-4-methoxyphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate is unique due to its complex structure, which includes multiple functional groups and a fused ring system
Biological Activity
Methyl 4-(3-chloro-5-ethoxy-4-methoxyphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate, a compound with the CAS number 443330-21-0, has garnered attention in recent years for its potential biological activities. This article aims to summarize the current understanding of its biological properties, including antimicrobial and anticancer activities, supported by relevant data and case studies.
The molecular formula of the compound is C24H22ClNO5 with a molecular weight of approximately 439.89 g/mol. The structure features a complex indeno-pyridine framework that contributes to its biological activity.
Antimicrobial Activity
Recent studies have highlighted the compound's potential as an antimicrobial agent. In vitro tests have demonstrated effectiveness against various bacterial strains. For instance, compounds derived from similar structures have shown significant antibacterial activity against:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Bacillus subtilis | 32 µg/mL |
Staphylococcus aureus | 16 µg/mL |
Escherichia coli | 64 µg/mL |
Pseudomonas aeruginosa | 32 µg/mL |
These findings suggest that modifications in the chemical structure can enhance the antimicrobial properties of related compounds .
Anticancer Activity
The anticancer potential of this compound has also been explored. Preliminary studies indicate that it exhibits cytotoxic effects on various cancer cell lines, including:
Cell Line | IC50 (µM) |
---|---|
MCF-7 (Breast Cancer) | 12 |
A549 (Lung Cancer) | 8 |
HeLa (Cervical Cancer) | 15 |
The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest in the G2/M phase. This is mediated through the activation of caspases and inhibition of tubulin assembly, which are critical pathways in cancer cell proliferation and survival .
Case Study 1: Antimicrobial Efficacy
In a study assessing the antimicrobial efficacy of similar indeno-pyridine derivatives, researchers found that modifications to the ethoxy and methoxy groups significantly enhanced activity against Gram-positive bacteria. The study utilized agar well diffusion methods to determine MIC values across various concentrations, confirming that structural variations directly impact biological outcomes .
Case Study 2: Anticancer Activity
Another investigation focused on the anticancer properties of methyl derivatives in a series of synthesized compounds. The study reported that certain methyl substitutions led to a marked increase in cytotoxicity against A549 cells, with IC50 values dropping below 10 µM for some derivatives. This highlights the importance of chemical modifications in enhancing therapeutic efficacy .
The proposed mechanism underlying the biological activities involves:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
- Apoptosis Induction : Activation of apoptotic pathways through caspase activation leads to programmed cell death in cancer cells.
- Cell Cycle Arrest : By interfering with tubulin dynamics, the compound can prevent proper mitotic spindle formation, resulting in G2/M phase arrest.
Properties
Molecular Formula |
C24H22ClNO5 |
---|---|
Molecular Weight |
439.9 g/mol |
IUPAC Name |
methyl 4-(3-chloro-5-ethoxy-4-methoxyphenyl)-2-methyl-5-oxo-1,4-dihydroindeno[1,2-b]pyridine-3-carboxylate |
InChI |
InChI=1S/C24H22ClNO5/c1-5-31-17-11-13(10-16(25)23(17)29-3)19-18(24(28)30-4)12(2)26-21-14-8-6-7-9-15(14)22(27)20(19)21/h6-11,19,26H,5H2,1-4H3 |
InChI Key |
LLNGELOIJWIKEL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C2C3=C(C4=CC=CC=C4C3=O)NC(=C2C(=O)OC)C)Cl)OC |
Origin of Product |
United States |
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